molecular formula C10H12N2O4 B1386274 6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid CAS No. 1153759-70-6

6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid

Cat. No.: B1386274
CAS No.: 1153759-70-6
M. Wt: 224.21 g/mol
InChI Key: WNSIRVYZMCGWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid is an organic compound with a pyridine ring substituted with a carboxylic acid and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid typically involves the reaction of 6-chloronicotinic acid with 2-methoxyethylamine under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amines derived from the carbamoyl group.

    Substitution: Nitro or halogen-substituted pyridine derivatives.

Scientific Research Applications

6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-pyridinecarboxaldehyde: A related compound with a methoxy group and an aldehyde functional group.

    3-(N-(2-methoxyethyl)carbamoyl)pyridine-2-carboxylic acid: A structural isomer with the carbamoyl group at a different position on the pyridine ring.

Uniqueness

6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-(2-methoxyethylcarbamoyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-16-6-5-11-9(13)7-3-2-4-8(12-7)10(14)15/h2-4H,5-6H2,1H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSIRVYZMCGWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid
Reactant of Route 5
6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid
Reactant of Route 6
6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.